Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride

Overview

Description

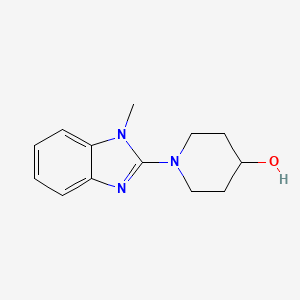

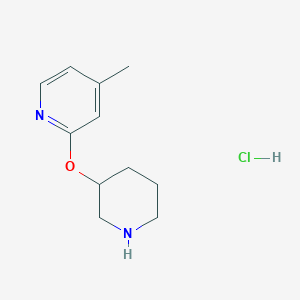

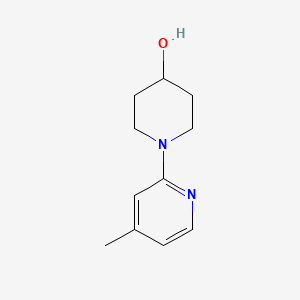

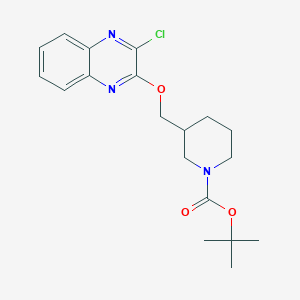

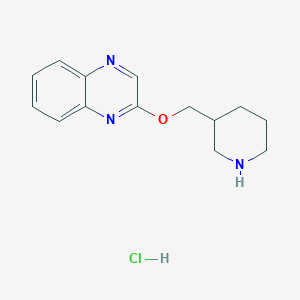

Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride, also known as MPND, is an organic molecule with the molecular formula C12H19Cl2N3O2 and a molecular weight of 308.2 g/mol .

Physical And Chemical Properties Analysis

Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride has a molecular weight of 308.2 g/mol . Detailed physical and chemical properties are not available in the resources I found.Scientific Research Applications

Enzymatic Synthesis and Structural Studies

Nicotinamide derivatives are critical in the enzymatic synthesis and structural analysis of NAD-analogs, contributing significantly to understanding cellular metabolism and enzyme function. The synthesis of new β-NAD-analogs from derivatives like methyl 4-(methylamino)- and 4-(dimethylamino)nicotinates demonstrates the importance of these compounds in biological systems (Tono-oka, 1982).

Corrosion Inhibition

Mannich base derivatives of nicotinamide have shown potential as corrosion inhibitors for mild steel in acidic environments. Their spontaneous adsorption on the steel surface and their ability to form protective films highlight their application in materials science and engineering to enhance the longevity of metal structures (Jeeva, Prabhu, & Rajesh, 2017).

Antimicrobial and Antifungal Activities

Nicotinamide derivatives have been synthesized for antimicrobial and antifungal activities, illustrating their potential in developing new therapeutic agents. The synthesis of various nicotinamide derivatives and their evaluation against microbial strains show promising applications in pharmaceutical research and development (Patel & Shaikh, 2010).

Electrochemical Studies

Chemically modified electrodes based on nicotinamide derivatives for the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH) have been developed. These studies contribute to the advancement of biosensors and electrochemical detectors, enabling more precise and efficient analysis of biochemical reactions (Persson, 1990).

Plant Metabolism

Research on the metabolic fate of nicotinamide in higher plants has revealed its conversion to nicotinic acid and further to various conjugates, such as trigonelline. These findings are crucial for understanding plant metabolism and could have implications for agricultural biotechnology by influencing plant growth and response to environmental stresses (Matsui et al., 2007).

Quantum Chemical and Molecular Dynamics Simulations

The corrosion inhibition efficiency of piperidine derivatives on iron has been predicted through quantum chemical calculations and molecular dynamics simulations. This research sheds light on the interaction mechanisms of these compounds with metal surfaces, offering insights into the design of more effective corrosion inhibitors (Kaya et al., 2016).

properties

IUPAC Name |

methyl 2-(piperidin-3-ylamino)pyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c1-17-12(16)10-5-3-7-14-11(10)15-9-4-2-6-13-8-9;;/h3,5,7,9,13H,2,4,6,8H2,1H3,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COULBVBCQLGCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671454 | |

| Record name | Methyl 2-[(piperidin-3-yl)amino]pyridine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185307-66-7 | |

| Record name | Methyl 2-[(piperidin-3-yl)amino]pyridine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride](/img/structure/B1500842.png)